molecular formula C9H8ClF2N3O B3106941 (5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1609395-83-6

(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No.: B3106941
CAS No.: 1609395-83-6
M. Wt: 247.63
InChI Key: ADLAIJXOJZVLNT-UHFFFAOYSA-N
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Description

The compound (5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a fluorinated heterocyclic amine featuring a 1,2,4-oxadiazole core substituted with a 2,6-difluorophenyl group at position 5 and a methanamine moiety at position 3, with hydrochloride as the counterion. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the 2,6-difluorophenyl group enhances electron-withdrawing effects and steric parameters, which are critical in drug design for optimizing target binding and pharmacokinetics .

Properties

IUPAC Name

[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O.ClH/c10-5-2-1-3-6(11)8(5)9-13-7(4-12)14-15-9;/h1-3H,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLAIJXOJZVLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=NO2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the 2,6-difluorophenyl and methanamine groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-difluorobenzohydrazide with cyanogen bromide can yield the desired oxadiazole ring, which is then further functionalized to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a synthetic compound with an oxadiazole ring, which is known for its diverse biological activities. The compound consists of a difluorophenyl group attached to an oxadiazole moiety, linked via a methanamine unit.

Scientific Research Applications

The unique structure of this compound makes it suitable for various applications:

  • Pharmaceutical Development Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
  • Research Tool It can be utilized in studies exploring the mechanisms of action of similar compounds or in screening assays for biological activity.
  • Material Science The compound may also find applications in developing new materials with specific electronic or optical properties due to its heterocyclic nature.

This compound's synthesis typically involves methods that ensure efficient production of the compound while allowing for modifications to enhance yield and purity. These reactions are essential for modifying the compound to enhance its biological activity or create derivatives with improved properties.

Oxadiazole Derivatives

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities. The uniqueness of this compound lies in its specific difluoro substitution pattern and its potential multifunctional activity compared to other similar compounds.

Examples of Oxadiazole Derivatives :

Compound NameStructure FeaturesUnique Aspects
1,2,4-Oxadiazole DerivativesContains oxadiazole ringVarying substituents alter biological activity
2-Amino-5-(2-fluorophenyl)oxazoleSimilar aromatic substitutionPotentially different reactivity profiles
5-(Phenyl)-1,2,4-thiadiazoleDifferent heterocycle (thiadiazole)Exhibits distinct antimicrobial properties

Related Compounds

Other related compounds include:

  • 1-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine .
  • 2-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine .
  • N-(2,6-difluorophenyl)-5-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazol-3-yl]thiophene-2-carboxamide .
  • N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines .
  • 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid .

Mechanism of Action

The mechanism of action of (5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride (CAS: 1798733-31-9)

  • Structural Differences : The phenyl group is substituted with a single fluorine atom at the 2-position instead of 2,6-difluorination.
  • Molecular Formula : C₉H₉ClFN₃O (MW: 229.64 g/mol) vs. inferred C₉H₈ClF₂N₃O for the target compound.
  • Reduced steric bulk may alter spatial orientation in receptor pockets .

(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine Hydrochloride (CAS: 1427380-93-5)

  • Structural Differences : Fluorine atoms are at the 3- and 4-positions of the phenyl ring.
  • Molecular Formula : C₉H₈ClF₂N₃O (MW: 247.63 g/mol), identical to the inferred formula of the target compound.
  • Impact :
    • The meta/para fluorine arrangement creates distinct electronic and steric profiles compared to the ortho/para (2,6) substitution.
    • This positional isomerism may influence solubility and membrane permeability due to altered dipole moments .

[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine Hydrochloride (CAS: 1228880-37-2)

  • Structural Differences : A methyl group replaces the phenyl ring at the 5-position of the oxadiazole, and the amine is attached to a benzyl group.
  • The benzylamine moiety may confer different pharmacokinetic properties, such as altered distribution and excretion .

[5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride (CAS: 2230799-50-3)

  • Structural Differences : A trifluoropropyl chain replaces the difluorophenyl group.
  • Reduced aromaticity may limit π-π stacking interactions in biological targets .

Research Findings and Pharmacological Implications

  • Electronic Effects : The 2,6-difluorophenyl group in the target compound creates a strongly electron-deficient aromatic system, enhancing interactions with electron-rich regions of enzymes or receptors, such as serotonin or GABA receptors .
  • Metabolic Stability: Fluorination generally reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs. The 2,6-difluoro substitution may further stabilize against cytochrome P450-mediated degradation .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Substituent on Oxadiazole Fluorine Positions Molecular Formula Molecular Weight (g/mol)
Target Compound 2,6-Difluorophenyl 2,6 C₉H₈ClF₂N₃O ~247.63 (inferred)
[5-(2-Fluorophenyl)-...] Hydrochloride 2-Fluorophenyl 2 C₉H₉ClFN₃O 229.64
(3,4-Difluorophenyl)-... Hydrochloride 3,4-Difluorophenyl 3,4 C₉H₈ClF₂N₃O 247.63
[5-(Trifluoropropyl)-...] Hydrochloride 3,3,3-Trifluoropropyl N/A C₆H₉ClF₃N₃O 231.60

Table 2. Pharmacokinetic Predictions

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 1.8–2.2 2 (NH₂, HCl) 5 (Oxadiazole, F, Cl)
[5-(2-Fluorophenyl)-...] Hydrochloride 1.5–1.9 2 4
(3,4-Difluorophenyl)-... Hydrochloride 1.9–2.3 2 5

Biological Activity

(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound with notable biological activity. This compound belongs to the oxadiazole family, which is recognized for its diverse pharmacological properties. The presence of the difluorophenyl group enhances its potential as a therapeutic agent.

  • Chemical Formula : C9H7F2N3O·HCl
  • Molecular Weight : 211.17 g/mol
  • CAS Number : 1609395-83-6

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The specific compound has shown promise in various studies.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1,2,4-oxadiazole derivatives. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against several human cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
MDA-MB-2312.41Inhibition of cell proliferation
A549 (Lung Cancer)Not specifiedPotential modulation of signaling pathways
DU-145 (Prostate)Not specifiedInteraction with specific molecular targets

In a study evaluating various oxadiazole derivatives, it was found that some compounds demonstrated greater cytotoxicity than established chemotherapeutic agents like doxorubicin . The mechanism often involves the induction of apoptosis and modulation of key signaling pathways such as p53 activation and caspase cascade stimulation .

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Studies have indicated that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi. The exact mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study published in MDPI highlighted that several oxadiazole derivatives exhibited significant cytotoxicity against human leukemia cell lines at sub-micromolar concentrations. The derivatives were shown to induce apoptosis effectively .
  • Molecular Docking Studies : Molecular docking analyses have suggested strong interactions between oxadiazole compounds and target proteins involved in cancer progression. These studies provide insights into the binding affinities and potential therapeutic targets for these compounds .
  • Comparative Analysis : In a comparative study involving various oxadiazole derivatives, this compound was evaluated alongside other known anticancer agents. The results indicated that this compound possesses a unique mechanism that could lead to the development of more effective cancer therapies .

Q & A

Basic: What are the established synthetic routes for (5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride?

Answer:
The synthesis typically involves cyclization and functional group modification :

Oxadiazole Ring Formation : React a nitrile derivative (e.g., 2,6-difluorobenzonitrile) with hydroxylamine to form an amidoxime intermediate.

Cyclization : Treat the amidoxime with a carboxylic acid derivative (e.g., chloroacetic acid) under acidic conditions to form the 1,2,4-oxadiazole core .

Amination : Introduce the methanamine group via reductive amination or nucleophilic substitution.

Salt Formation : React the free base with HCl to yield the hydrochloride salt, improving stability and solubility .

Key Challenges : Ensuring regioselectivity during cyclization and minimizing side reactions from the electron-withdrawing difluorophenyl group.

Basic: What analytical techniques validate the molecular structure of this compound?

Answer:

  • X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for refinement, confirming bond lengths and angles .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons (e.g., aromatic fluorine-coupled splitting) and carbons in the oxadiazole ring.
    • 19F NMR : Verify the positions of fluorine atoms on the phenyl ring .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Validate purity and stoichiometry of the hydrochloride salt .

Basic: How does the hydrochloride salt form influence stability and handling?

Answer:

  • Stability : The hydrochloride salt enhances hygroscopic stability compared to the free base. Store at RT in a desiccator to prevent hydrolysis .
  • Solubility : Increases water solubility for biological assays (e.g., >10 mg/mL in PBS) .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Neutralize spills with sodium bicarbonate .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

  • Temperature Control : Perform cyclization at 80–100°C to balance reaction rate and side-product formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation.
  • Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
  • DoE (Design of Experiments) : Vary stoichiometry, solvent (e.g., DMF vs. THF), and reaction time to identify optimal parameters .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Case Study : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation of the difluorophenyl group) or impurity profiling via HPLC-MS.
  • Cross-Validation : Compare experimental data with computational predictions (DFT for NMR chemical shifts) .
  • Crystallographic Refinement : Use SHELXL to model disorder or thermal motion in the crystal lattice .

Advanced: What computational strategies predict the compound’s biological interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes) by aligning the oxadiazole ring in hydrophobic pockets.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like logP and polar surface area .

Advanced: How to assess regioselectivity in derivatives with similar oxadiazole scaffolds?

Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation during cyclization.
  • Competitive Reactions : Compare reactivity of 2,6-difluorophenyl vs. 2,4-difluorophenyl analogs under identical conditions .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 2
(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

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